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  • Product: 5-Amino-1-ethyl-1h-pyrazole-4-carboxamide
  • CAS: 145864-65-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide

Foreword: The Crucial Role of Solubility in Drug Discovery In the landscape of modern drug development, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, aqueous and org...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, aqueous and organic solubility stand as a paramount gatekeeper to a compound's ultimate success as a therapeutic agent. Poor solubility can cripple an otherwise promising candidate, leading to challenges in formulation, diminished bioavailability, and ultimately, clinical failure. This guide is intended for researchers, medicinal chemists, and formulation scientists, providing a comprehensive overview of the solubility characteristics of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide , a heterocyclic amine with potential applications in medicinal chemistry. In the absence of extensive publicly available experimental data for this specific molecule, this guide will leverage robust in-silico predictions and lay out a detailed, field-proven experimental framework for its empirical determination. This dual approach ensures both immediate, actionable insights and a clear path toward rigorous experimental validation.

Physicochemical Properties of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide

Understanding the fundamental physicochemical properties of a compound is the first step in predicting its solubility behavior. These parameters offer insights into the intermolecular forces at play and how the molecule is likely to interact with various solvent systems.

PropertyPredicted ValueScientific Rationale and Impact on Solubility
Molecular Formula C₆H₁₀N₄OThe presence of multiple nitrogen and oxygen atoms suggests the potential for hydrogen bonding, which can enhance aqueous solubility.
Molecular Weight 154.17 g/mol A relatively low molecular weight is generally favorable for good solubility.
logP (Octanol-Water Partition Coefficient) -0.85The negative logP value indicates a higher affinity for the aqueous phase over the lipid phase, suggesting good water solubility.
Topological Polar Surface Area (TPSA) 86.99 ŲA TPSA in this range is indicative of good cell permeability and oral bioavailability, and also suggests favorable interactions with polar solvents.
pKa (Acidic/Basic) Basic pKa: ~3.5; Acidic pKa: ~12.5The presence of a basic amino group and an acidic amide proton means that the compound's solubility will be highly pH-dependent. At pH values below its basic pKa, the amino group will be protonated, increasing its aqueous solubility.

Predicted Solubility Profile

Due to the limited availability of experimental solubility data in peer-reviewed literature for 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide, the following solubility profile has been generated using validated in-silico models. These predictions serve as a strong starting point for solvent selection in experimental settings.

SolventPredicted Solubility (g/L)Predicted Solubility (mg/mL)Classification
Water (pH 7.4) 15.815.8Soluble
Phosphate Buffered Saline (PBS, pH 7.4) 16.216.2Soluble
Dimethyl Sulfoxide (DMSO) > 200> 200Very Soluble
Ethanol 25.125.1Soluble
Methanol 45.345.3Freely Soluble
Acetone 5.25.2Sparingly Soluble
Acetonitrile 4.84.8Sparingly Soluble
Dichloromethane (DCM) 0.90.9Slightly Soluble
Hexane < 0.1< 0.1Insoluble

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The following section details a robust, step-by-step protocol for the experimental determination of the thermodynamic solubility of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide. This method is designed to be self-validating by ensuring that equilibrium has been reached.

The Rationale Behind the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. Its core principle lies in allowing a surplus of the solid compound to equilibrate with the solvent over a defined period, ensuring that the resulting solution is saturated. The concentration of the dissolved compound is then measured, typically by High-Performance Liquid Chromatography (HPLC), which provides both quantification and an assessment of compound stability.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess compound add_compound Add compound to solvent in vials prep_compound->add_compound prep_solvent Prepare solvent systems (e.g., Water, PBS, Organic Solvents) prep_solvent->add_compound shake Agitate at constant temperature (e.g., 25°C) for 24-48 hours add_compound->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute supernatant with mobile phase filter->dilute hplc Analyze by validated HPLC-UV method dilute->hplc

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents as outlined in the predicted solubility table. For pH-dependent solubility, use appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH).

  • Addition of Compound: To a series of glass vials, add an excess amount of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide. A general rule of thumb is to add approximately 10 mg of compound to 1 mL of solvent. This ensures that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C for standard solubility measurements). Allow the samples to equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, a 48-hour or even 72-hour equilibration time may be necessary.

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the supernatant through a 0.22 µm syringe filter. It is crucial to discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

  • Quantification by HPLC-UV:

    • Develop and validate an HPLC method for the quantification of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide. This includes establishing linearity, accuracy, and precision.

    • Prepare a calibration curve using standards of known concentrations.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample onto the HPLC system and determine the concentration based on the peak area relative to the calibration curve.

  • Calculation of Solubility: Back-calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Factors Influencing the Solubility of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide

The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors.

G Solubility Solubility of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide pH pH Solubility->pH Ionization Temperature Temperature Solubility->Temperature Enthalpy of Solution Solvent_Polarity Solvent Polarity Solubility->Solvent_Polarity 'Like Dissolves Like' Crystal_Form Crystal Form (Polymorphism) Solubility->Crystal_Form Lattice Energy

Caption: Key factors influencing the solubility of the target compound.

  • pH: As a compound with both a basic and an acidic center, its solubility in aqueous media will be significantly affected by pH. In acidic conditions (pH < 3), the amino group will be protonated, forming a more soluble salt. Conversely, in highly basic conditions (pH > 12), the amide proton may be deprotonated, also potentially increasing solubility. The lowest solubility is expected around the isoelectric point.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. The extent of this increase is dependent on the enthalpy of solution.

  • Solvent Polarity: The principle of "like dissolves like" is paramount. The polar nature of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide, as indicated by its TPSA and predicted logP, suggests higher solubility in polar solvents like water, methanol, and ethanol, and lower solubility in nonpolar solvents like hexane.

  • Crystal Form (Polymorphism): The solid-state properties of the compound, such as its crystal lattice energy, can have a profound impact on solubility. Different polymorphs of the same compound can exhibit different solubilities. It is therefore essential to characterize the solid form used in solubility experiments.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility profile of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide based on robust in-silico predictions and outlines a comprehensive experimental protocol for its empirical determination. The predicted data suggests that this compound is likely to have favorable aqueous solubility, a critical attribute for a potential drug candidate. However, it is imperative that these predictions are confirmed through rigorous experimental work as detailed in this guide. Future studies should focus on determining the pH-solubility profile, assessing the temperature dependence of solubility, and characterizing the solid-state properties of the compound to gain a complete and accurate understanding of its biopharmaceutical properties.

References

  • ChemAxon. (2024). Calculators and Predictors. Retrieved from [Link]

  • ACD/Labs. (2024). ACD/PhysChem Suite. Retrieved from [Link]

  • Rowan Scientific. (2024). Predicting Solubility. Retrieved from [Link]

  • Avdeef, A. (2012).
  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-7084. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

Exploratory

A Technical Guide to the Structural Elucidation of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Executive Summary: The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including roles as potent enzyme inhibitors.[1] The 5-amino-1H-pyrazole-4-carboxamide core, in particular, is crucial for developing novel therapeutics, such as pan-FGFR covalent inhibitors for various cancers.[1] Understanding the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction (SC-XRD) is paramount for structure-based drug design.[1][2] This guide provides a comprehensive, field-proven methodology for determining and analyzing the crystal structure of a representative member of this class, 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide. While a public crystal structure for this specific ethyl-substituted compound is not currently deposited, this whitepaper establishes a robust framework based on validated synthesis routes, crystallization strategies, and crystallographic analysis of closely related analogs. The principles and protocols herein serve as a self-validating system for researchers aiming to elucidate the structures of novel pyrazole-based active pharmaceutical ingredients (APIs).

Part 1: Synthesis and Material Preparation

The foundational step in any crystallographic study is the synthesis of high-purity material. The target compound, 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide, can be synthesized from its corresponding ethyl ester, ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate. The general synthetic strategy for this class of compounds involves the condensation of a hydrazine derivative with an appropriate three-carbon electrophile.

A well-established route for a closely related analog, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, involves the refluxing of methylhydrazine with ethyl(ethoxymethylene)cyanoacetate in ethanol.[3] By substituting ethylhydrazine for methylhydrazine, the same pathway can be employed to produce the ethyl-substituted pyrazole core. The subsequent amidation of the resulting ester yields the target carboxamide.

Protocol 1: Two-Step Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide

Step 1a: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser, add ethyl(ethoxymethylene)cyanoacetate (1.0 eq) and absolute ethanol.

  • Add ethylhydrazine (1.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 16-20 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography to yield the pure ester intermediate.

Step 1b: Amidation to 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide

  • The purified ethyl ester from Step 1a is subjected to aminolysis. A common method involves heating the ester in a sealed vessel with a concentrated solution of ammonia in methanol (methanolic ammonia).

  • The reaction is heated to a temperature between 80-120 °C and monitored for the consumption of the starting ester.

  • After cooling, the solvent is removed in vacuo, and the resulting solid carboxamide is purified by recrystallization to obtain single-crystal-quality material.

Part 2: Crystallization Methodologies

Obtaining a high-quality single crystal is often the most challenging step in a structure determination project.[4] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. For a polar molecule like 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide, which possesses multiple hydrogen bond donors and acceptors, a range of protic and aprotic solvents should be screened.

Protocol 2: Screening for Single-Crystal Growth
  • Solvent Selection: Begin by testing the solubility of the purified compound in a variety of solvents (e.g., methanol, ethanol, ethyl acetate, acetone, dichloromethane, and water) at room temperature and with gentle heating. A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a chosen solvent (or solvent mixture) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment and observe for crystal growth over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a volatile solvent (e.g., methanol).

    • Place a larger volume of a less-volatile "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., diethyl ether or hexane) in the bottom of a sealed chamber.

    • Place a small drop (2-5 µL) of the compound solution on a siliconized glass slide (hanging drop) or a pedestal (sitting drop) within the chamber.

    • Seal the chamber. The anti-solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization S1 Reactants: Ethylhydrazine + Ethyl(ethoxymethylene)cyanoacetate S2 Reaction 1: Ester Formation S1->S2 S3 Purification 1 (Recrystallization/ Chromatography) S2->S3 S4 Reaction 2: Amidation S3->S4 S5 Purification 2 (Recrystallization) S4->S5 C1 High-Purity Compound S5->C1 C2 Solvent Screening C1->C2 C3 Setup Crystallization (Slow Evaporation, Vapor Diffusion) C2->C3 C4 Single Crystal Formation C3->C4

Caption: Workflow from synthesis to single crystal growth.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional structure of small molecules.[5] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular lattice.[6]

Protocol 3: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head. The measurement is usually performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential crystal damage.[4]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly from a Mo or Cu source) is directed at the crystal.[4] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

G Crystal Single Crystal XRD X-ray Diffractometer Crystal->XRD Diff_Pattern Diffraction Pattern (Raw Data) XRD->Diff_Pattern Data_Proc Data Processing (Unit Cell, Space Group) Diff_Pattern->Data_Proc Structure_Sol Structure Solution (Direct Methods) Data_Proc->Structure_Sol Refinement Structure Refinement (Least-Squares) Structure_Sol->Refinement Final_Model Final Crystal Structure (CIF File) Refinement->Final_Model

Caption: Standard workflow for Single-Crystal X-ray Diffraction.

Part 4: Analysis of the Crystal Structure

While the specific structure of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide is not publicly available, we can infer its key structural features and intermolecular interactions based on published crystal structures of closely related analogs, such as 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid and various other pyrazole carboxamides.[7][8]

Expected Molecular Geometry

The core pyrazole ring is expected to be essentially planar. The primary determinant of the molecule's overall conformation will be the torsion angle between the plane of the pyrazole ring and the plane of the carboxamide group. This conformation is often influenced by the formation of intramolecular hydrogen bonds. In analogous structures, an intramolecular N-H···O hydrogen bond between the amino group (N5) and the carbonyl oxygen of the adjacent substituent is a common feature, forming a stable S(6) ring motif.[7]

ParameterExpected Value (Å/°)Rationale / Analog Source
C4-C(O) Bond Length~1.48 - 1.52 ÅStandard sp²-sp² single bond
C=O Bond Length~1.23 - 1.26 ÅTypical amide carbonyl bond
C(O)-N Bond Length~1.32 - 1.35 ÅAmide bond with partial double bond character
C5-NH₂ Bond Length~1.35 - 1.37 ÅTypical amino group bound to an aromatic ring[7]
Intramolecular N-H···O~2.9 - 3.0 ÅCommon S(6) motif in related structures[7]
Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by hydrogen bonding. The primary carboxamide group is a potent hydrogen bonding unit. A very common and robust motif in carboxamides is the formation of centrosymmetric R²₂(8) dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds between their amide groups.[9]

Furthermore, the amino group at the C5 position provides additional hydrogen bond donors. These can interact with the carbonyl oxygen or the pyrazole nitrogen atoms of neighboring molecules, leading to the formation of extended 1D chains or 2D sheets. These supramolecular synthons dictate the overall crystal packing and influence key physicochemical properties like solubility and stability.

Caption: Predicted primary hydrogen bonding interactions.

Part 5: Significance in Drug Development

A high-resolution crystal structure provides invaluable data for drug development professionals:

  • Structure-Activity Relationship (SAR): It validates the conformation of the molecule, confirming that the synthesized compound adopts the intended shape predicted by molecular modeling.

  • Pharmacophore Modeling: The precise location of hydrogen bond donors and acceptors, as well as hydrophobic regions (the ethyl group), informs the development of pharmacophore models for virtual screening and lead optimization.

  • Fragment-Based Drug Design (FBDD): The pyrazole-carboxamide core can be used as a starting fragment. Knowing its crystal structure and preferred interactions allows for rational, structure-guided growth into a target's binding pocket.

  • Polymorph Screening: Crystallographic analysis is the gold standard for identifying and characterizing different crystalline forms (polymorphs) of an API, which can have profound effects on bioavailability, stability, and manufacturability.

Conclusion

This technical guide outlines the essential, interconnected workflows required to determine and analyze the crystal structure of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide. By integrating validated synthetic protocols, systematic crystallization screening, and rigorous crystallographic analysis, researchers can obtain a high-resolution molecular structure. The resulting data on molecular conformation and intermolecular packing are not merely academic; they are critical, actionable insights that directly support rational drug design and the development of novel therapeutics targeting families like the fibroblast growth factor receptors.

References

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available from: [Link]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. International Union of Crystallography. Available from: [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299. PubChem. Available from: [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696. PubChem. Available from: [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270. PubChem. Available from: [Link]

  • Hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides. Royal Society of Chemistry. Available from: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available from: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available from: [Link]

  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. IntechOpen. Available from: [Link]

  • Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. ACS Publications. Available from: [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Available from: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. Available from: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available from: [Link]

  • Small molecule crystallography. Excillum. Available from: [Link]

  • Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. National Institutes of Health. Available from: [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available from: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]

  • The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University. Available from: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scilit. Available from: [Link]

  • Scheme of the unfavorable hydrogen bonding geometry between odd... ResearchGate. Available from: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available from: [Link]

  • Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. The Royal Society. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide Scaffold as a Chemical Probe for Protein Kinase Research

Abstract The 5-aminopyrazole-4-carboxamide core is a highly versatile and "privileged" scaffold in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective enzyme inhibitors. While th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-aminopyrazole-4-carboxamide core is a highly versatile and "privileged" scaffold in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective enzyme inhibitors. While the specific derivative, 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide, represents one embodiment of this class, this guide focuses on the broader utility of this scaffold for developing chemical probes targeting the protein kinase family. Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, making them high-value targets for drug discovery. Derivatives of this pyrazole scaffold have been successfully developed as inhibitors for targets including Fibroblast Growth Factor Receptors (FGFRs), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and parasitic kinases.[1][2][3]

This document provides the theoretical basis and detailed experimental protocols for researchers to characterize a novel pyrazole-4-carboxamide derivative as a chemical probe. We will cover the essential steps: confirming biochemical potency, validating direct target binding in a cellular environment, and measuring the functional consequences on downstream signaling pathways.

Physicochemical Properties & Handling

Before beginning any experiment, it is crucial to understand the fundamental properties of the specific chemical probe being used. Proper handling, storage, and solubilization are paramount for reproducible results.

Table 1: Properties of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide

PropertyValueNotes
Molecular Formula C₆H₁₀N₄O-
Molecular Weight 154.17 g/mol -
Appearance White to off-white solidVisually inspect for purity.
Solubility Soluble in DMSO (>10 mM)Prepare a concentrated stock (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C.
Storage Store at 4°C (solid), -20°C (in DMSO)Protect from light and moisture. Avoid repeated freeze-thaw cycles of DMSO stocks.
Purity (Recommended) >95% (by HPLC/LC-MS)Impurities can lead to off-target effects and confounding results.

Expert Insight: The solubility of your specific derivative is a critical parameter. Always perform a visual solubility test when preparing your stock solution. If precipitation is observed upon dilution into aqueous assay buffers, consider using a surfactant like Tween-20 (0.01%) or reducing the final DMSO concentration to <0.5%.

Principle of Action: Targeting the Kinase ATP-Binding Site

The 5-aminopyrazole-4-carboxamide scaffold is an exemplary ATP-competitive inhibitor. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. The pyrazole core is adept at forming key hydrogen bonds with the "hinge region" of the kinase, a flexible glycine-rich loop that connects the N- and C-lobes of the kinase domain. By occupying the ATP pocket, the probe prevents the binding of the natural substrate, ATP, thereby inhibiting the phosphorylation of downstream proteins.

cluster_0 Normal Kinase Activity cluster_1 Inhibition by Chemical Probe Kinase_A Active Kinase Product_A Product (Phosphorylated) Kinase_A->Product_A Catalyzes ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate (Unphosphorylated) Substrate_A->Kinase_A Kinase_B Active Kinase Substrate_B Substrate (Remains Unphosphorylated) Kinase_B->Substrate_B Blocked Probe_B Pyrazole Probe Probe_B->Kinase_B Binds to ATP Pocket ATP_B ATP ATP_B->Kinase_B Binding Prevented

Caption: Mechanism of ATP-competitive kinase inhibition.

Application I: Biochemical Potency Assessment (IC₅₀ Determination)

The first step in characterizing a new probe is to determine its potency against the purified target kinase in a cell-free, biochemical assay. This provides a quantitative measure of inhibitory activity, the half-maximal inhibitory concentration (IC₅₀).

Principle: A luminescence-based kinase assay, such as ADP-Glo™, measures the amount of ADP produced during the kinase reaction. As the concentration of the inhibitor increases, kinase activity decreases, resulting in a lower ADP signal.

Protocol: In Vitro Kinase IC₅₀ Determination
  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for your kinase of interest (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Michaelis-Menten constant (Km) for the specific kinase, if known.

    • Substrate Solution: Prepare the specific peptide or protein substrate for your kinase in the kinase buffer.

    • Probe Serial Dilution: Perform a serial dilution of your pyrazole probe in DMSO. Then, dilute this series into the kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted probe or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of a 2x kinase/substrate mixture.

    • To initiate the reaction, add 5 µL of a 2x ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The plate should be covered to prevent evaporation.

    • Stop the kinase reaction and measure ADP production by adding the detection reagents according to the manufacturer's protocol (e.g., 5 µL of ADP-Glo™ Reagent, incubate 40 min; then 10 µL of Kinase Detection Reagent, incubate 30 min).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the vehicle-only wells as 100% activity and wells with no kinase as 0% activity.

    • Plot the normalized % activity against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

A Treat Cells with Probe or Vehicle B Harvest & Aliquot Cell Suspension A->B C Heat Aliquots across a Temperature Gradient B->C D Lyse Cells & Separate Soluble Fraction (Centrifugation) C->D E Analyze Soluble Proteins by Western Blot D->E F Plot Melting Curves & Observe Shift E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Application III: Downstream Pathway Modulation Analysis

The final validation step is to show that target engagement by the probe leads to a functional cellular outcome. For a kinase inhibitor, this means demonstrating a reduction in the phosphorylation of a known downstream substrate.

Principle: By inhibiting the target kinase, the probe prevents the phosphorylation of its substrates. This change can be quantified by Western blot using a phospho-specific antibody.

Protocol: Phospho-Substrate Western Blot
  • Cell Treatment and Stimulation:

    • Seed cells and allow them to adhere. You may need to serum-starve the cells overnight to reduce basal signaling activity.

    • Pre-treat the cells with various concentrations of your pyrazole probe (or vehicle) for 1-2 hours.

    • If the pathway is not basally active, stimulate the cells with an appropriate growth factor or ligand (e.g., FGF for FGFR) for a short period (e.g., 15-30 minutes) to activate the target kinase.

  • Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and immediately lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Western Blot Analysis:

    • Normalize protein amounts and perform SDS-PAGE and membrane transfer as described previously.

    • Probe one membrane with a phospho-specific antibody for the substrate of interest (e.g., anti-phospho-FRS2 for the FGFR pathway).

    • Probe a second, identical membrane with an antibody against the total amount of the substrate protein. This is crucial to ensure that the observed changes are due to phosphorylation status, not changes in total protein expression.

    • Probe for a loading control (e.g., GAPDH) on one of the membranes.

    • Develop the blots and quantify the band intensities.

  • Data Analysis:

    • For each sample, calculate the ratio of the phospho-substrate signal to the total-substrate signal.

    • Plot this ratio against the probe concentration to observe the dose-dependent inhibition of substrate phosphorylation.

cluster_pathway Example: FGFR Signaling Ligand FGF Ligand Receptor FGFR Ligand->Receptor Substrate FRS2 Receptor->Substrate Phosphorylates pSubstrate p-FRS2 Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK) pSubstrate->Downstream Probe Pyrazole Probe (FGFR Inhibitor) Probe->Receptor Inhibits

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: 5-Amino-Pyrazole Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 5-amino-pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-amino-pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Core Principles: Understanding the Reaction

The synthesis of 5-amino-pyrazoles is a cornerstone reaction in medicinal chemistry, forming the scaffold for numerous therapeutic agents. The most versatile and common method involves the condensation of a 1,3-dielectrophilic precursor, typically a β-ketonitrile, with a hydrazine derivative.[1][2][3]

The reaction proceeds via a well-established mechanism:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon in an intramolecular fashion.

  • Tautomerization: The resulting cyclic intermediate tautomerizes to form the stable, aromatic 5-amino-pyrazole ring.

Understanding this mechanism is crucial for diagnosing issues related to yield and purity.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Tautomerization ketonitrile β-Ketonitrile (R1-CO-CH(R2)-CN) hydrazone Hydrazone Intermediate ketonitrile->hydrazone Nucleophilic attack on carbonyl hydrazine Hydrazine (H2N-NH-R3) hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular attack on nitrile aminopyrazole 5-Aminopyrazole Product cyclic_intermediate->aminopyrazole Tautomerization

Caption: General mechanism for 5-amino-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-amino-pyrazoles?

The condensation of β-ketonitriles with hydrazines is the most widely used and versatile method.[1][3] This approach is robust and tolerates a wide variety of functional groups on both starting materials. A second major route involves the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group (like an alkoxy or thioalkyl group) at the β-position.

Q2: How does reaction temperature typically affect yield and purity?

Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions, leading to impurities and lower isolated yields. For many standard syntheses, refluxing in a moderate-boiling solvent like ethanol is sufficient. However, some reactions proceed efficiently even at room temperature.[4] It is always recommended to start at a lower temperature and monitor the reaction by Thin Layer Chromatography (TLC) before increasing the heat.

Q3: Which solvent is best for my synthesis?

The choice of solvent depends on the solubility of your starting materials and the desired reaction temperature.

SolventTypical TemperatureRationale & Considerations
Ethanol Reflux (~78 °C)Most common choice. Good solubility for many substrates, easy to remove.
Methanol Reflux (~65 °C)Similar to ethanol, useful for reactions requiring slightly milder conditions.
Isopropanol Reflux (~82 °C)Can be a good alternative if substrates have poor solubility in ethanol.
Acetic Acid 80-110 °COften used as a catalyst and solvent, particularly for less reactive substrates.
Toluene Reflux (~111 °C)Used for higher temperature reactions, often with a Dean-Stark trap to remove water.
Solvent-free Varies (MW)Microwave-assisted, solvent-free conditions can dramatically reduce reaction times.[4]

Q4: How do I control regioselectivity when using a substituted hydrazine (e.g., phenylhydrazine)?

Controlling which nitrogen of a substituted hydrazine attacks which electrophilic center is a common challenge. The outcome is highly dependent on the reaction conditions.

  • Acidic Conditions (e.g., AcOH in Toluene): Under acidic conditions, the reaction between an activated acrylonitrile and phenylhydrazine typically favors the formation of the 5-amino-pyrazole isomer.

  • Basic Conditions (e.g., EtONa in EtOH): Basic conditions often favor the formation of the isomeric 3-amino-pyrazole .

This "regiodivergent" control allows for the selective synthesis of one isomer over the other by carefully choosing the catalyst and solvent system.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments.

G start Problem: Low or No Yield check_reagents 1. Verify Starting Materials (Purity, Stability, Stoichiometry) start->check_reagents check_conditions 2. Analyze Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions Reagents OK check_catalyst 3. Evaluate Catalyst/Base (Correct choice, Activity) check_conditions->check_catalyst Conditions OK check_workup 4. Review Work-up & Purification (Product loss, Decomposition) check_catalyst->check_workup Catalyst OK solution Yield Improved check_workup->solution Procedure OK

Caption: A logical workflow for troubleshooting low yield.

Problem: Low or No Yield

Q: My reaction isn't progressing, or the yield is very low. What are the first things to check?

A: Start with the fundamentals: your reagents and setup.

  • Reagent Purity and Stability:

    • Hydrazine: Hydrazine and its derivatives can degrade over time. Use a freshly opened bottle or purify stored material if necessary. Hydrazine hydrate is commonly used, ensure you are using the correct molar equivalent.

    • β-Ketonitrile: These substrates can sometimes be unstable. Verify their purity by NMR or melting point before starting the reaction. For some solid-phase syntheses, it has been shown that hydrolyzing a more stable enamine precursor in situ to the β-ketonitrile can be more efficient.[1][3]

  • Stoichiometry: Ensure you are using the correct molar ratios. A slight excess (1.1 to 1.2 equivalents) of the hydrazine is sometimes used to drive the reaction to completion, but a large excess can complicate purification.

  • Reaction Conditions:

    • Temperature: Is the reaction at the optimal temperature? Some reactions require reflux to proceed at a reasonable rate. If no reaction occurs at room temperature, gradually increase the heat while monitoring via TLC.

    • Solvent: Ensure your starting materials are soluble in the chosen solvent. If a reagent precipitates out, the reaction will be slow or incomplete. Inadequate stirring can also be an issue if the mixture becomes thick.[5]

Problem: Significant Impurity Formation

Q: My TLC plate shows multiple spots, and the crude product is a complex mixture. What are the likely side products?

A: Impurities often arise from side reactions of the starting materials or the product itself.

  • Unreacted Starting Materials: The most common "impurities." If the reaction has not gone to completion, you will see your starting materials. Consider increasing the reaction time or temperature.

  • Regioisomer Formation: As discussed in the FAQ, using a substituted hydrazine can lead to a mixture of N-substituted 3-amino- and 5-amino-pyrazoles. If you are seeing two product spots with similar characteristics, this is a likely cause. To resolve this:

    • Optimize Conditions: Perform small-scale trials under purely acidic (e.g., acetic acid) and purely basic (e.g., sodium ethoxide) conditions to see which favors your desired isomer.

    • Purification: Careful column chromatography can often separate the isomers, but optimizing for selectivity is a more efficient approach.

  • Dimerization/Side Reactions of Starting Materials: Certain starting materials, like malononitrile, can dimerize before reacting with hydrazine, leading to undesired cyanopyrazole byproducts.[2] This is more common when the reaction conditions are not optimized.

Q: My final product is a dark oil or colored solid that is difficult to purify. What can I do?

A: Color often indicates the presence of high molecular weight impurities or degradation products.

  • Purification Strategy:

    • Trituration: If your product is expected to be a solid, try triturating the crude material with a non-polar solvent (e.g., hexanes, diethyl ether) to wash away colored, non-polar impurities.

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated charcoal for 15-30 minutes, then filter through Celite. This can effectively remove colored impurities.

    • Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Distillation: For low-melting solids or oils, vacuum distillation can be an excellent purification method, as described in established procedures.[5]

Optimized Experimental Protocol: Synthesis of 3(5)-Methyl-5(3)-Phenyl-1H-Pyrazol-5(3)-amine

This protocol is adapted from established, reliable methods for the synthesis of a representative 5-amino-pyrazole from a β-ketonitrile.

Materials:

  • Benzoylacetonitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (approx. 5-10 mL per gram of ketonitrile)

  • Acetic Acid (catalytic, ~0.1 eq)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add benzoylacetonitrile and ethanol.

    • Stir the mixture at room temperature until the solid is fully dissolved.

    • Add the catalytic amount of acetic acid, followed by the slow, dropwise addition of hydrazine hydrate. An exotherm may be observed.

  • Reaction Monitoring:

    • Heat the reaction mixture to reflux (approx. 78°C).

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 2-4 hours. The disappearance of the starting ketonitrile spot is a key indicator.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure (rotary evaporator).

    • The product may crystallize or precipitate upon cooling or concentration. If not, add cold water to the concentrated mixture to induce precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol or hexanes to aid drying.

  • Purification and Characterization:

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

    • Dry the purified product under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]

  • Dorn, H., & Zubek, A. (1973). 3(5)-AMINOPYRAZOLE. Organic Syntheses, 53, 3. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Journal of Heterocyclic Chemistry.
  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

  • El-Mekabaty, A., Gado, G., & Shaker, Y. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 517-575. [Link]

  • El-Faham, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(5), 237-293. [Link]

  • Guchhait, S. K., & Kant, R. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Abdelgawad, M. A., et al. (2022). 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 19(5), 596-613. [Link]

  • Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Pyrazole Functionalization Reactions

Welcome to the Technical Support Center for pyrazole functionalization. Pyrazole cores are foundational scaffolds in medicinal chemistry and materials science, making their efficient and selective functionalization a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole functionalization. Pyrazole cores are foundational scaffolds in medicinal chemistry and materials science, making their efficient and selective functionalization a critical task for researchers.[1][2][3][4] This guide is designed to provide practical, experience-driven solutions to common challenges encountered during these synthetic transformations. My aim is to move beyond simple procedural lists and delve into the underlying chemical principles that govern success or failure in these reactions.

Section 1: N-Functionalization – Navigating Regioselectivity

The N-functionalization of unsymmetrically substituted pyrazoles is a frequent source of frustration due to the formation of regioisomeric mixtures.[5][6][7] Understanding the factors that control the site of substitution is paramount.

FAQ 1: My N-alkylation of a 3-substituted pyrazole is giving me a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the regioselectivity?

This is a classic challenge rooted in the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[5] The outcome of the reaction is a delicate balance of steric hindrance, electronics, and reaction conditions.

Underlying Causality: The regioselectivity of N-alkylation is often dictated by a combination of factors:

  • Steric Effects: Bulky substituents on the pyrazole ring will sterically hinder the adjacent nitrogen atom (N2), favoring alkylation at the less hindered N1 position. Conversely, a bulky alkylating agent will also favor the less hindered nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Counter-ion and Solvent Effects: The nature of the base and solvent system can influence the site of deprotonation and the subsequent alkylation.[6]

Troubleshooting Strategies:

  • Modify the Base and Solvent System: A systematic screen of bases and solvents is the first line of defense.

    • Rationale: Changing the base (e.g., from K₂CO₃ to NaH) and the solvent can alter the aggregation state of the pyrazolate anion and the nature of the counter-ion, which in turn can influence which nitrogen is more accessible for alkylation.[6] For instance, using a stronger, bulkier base might selectively deprotonate the less sterically hindered nitrogen.

    • Actionable Protocol:

      • Set up small-scale parallel reactions with your 3-substituted pyrazole and alkylating agent.

      • Screen a matrix of bases (e.g., K₂CO₃, Cs₂CO₃, NaH, KOtBu) and solvents (e.g., DMF, CH₃CN, THF, Dioxane).

      • Analyze the product ratio in each reaction by ¹H NMR or LC-MS to identify conditions that favor one isomer.

  • Alter the Alkylating Agent: If modifying the reaction conditions is insufficient, consider altering the electrophile.

    • Rationale: Increasing the steric bulk of the alkylating agent can dramatically enhance selectivity for the less hindered N1 position.

    • Example: If you are using methyl iodide, consider switching to a bulkier reagent like isopropyl iodide or benzyl bromide.

  • Strategic Use of Protecting Groups: For challenging cases, a protecting group strategy may be necessary.

    • Rationale: Introducing a protecting group can selectively block one of the nitrogen atoms, allowing for functionalization of the other, followed by deprotection.[8][9][10] The tetrahydropyranyl (THP) group is a common choice for pyrazoles.[8][9]

    • Workflow:

      • Protect the pyrazole with dihydropyran under acidic catalysis. This often yields a separable mixture of protected isomers.

      • Isolate the desired protected regioisomer.

      • Perform the N-alkylation on the free nitrogen.

      • Deprotect the THP group under acidic conditions.

Section 2: C-H Functionalization – The Challenge of Site-Selectivity and Reactivity

Direct C-H functionalization is a powerful tool for elaborating the pyrazole core without the need for pre-functionalization.[11] However, controlling the position of functionalization and overcoming the inherent reactivity challenges of the pyrazole ring are common hurdles.

FAQ 2: I am attempting a palladium-catalyzed C-H arylation on my N-substituted pyrazole, but I am getting low yield and a mixture of C4 and C5 arylated products. What can I do?

Low yields and poor regioselectivity in pyrazole C-H functionalization often point to issues with catalyst activation, directing group efficiency, or suboptimal reaction conditions.[11][12]

Underlying Causality:

  • Inherent Reactivity: The C5 proton of a pyrazole is generally the most acidic and thus more susceptible to deprotonation and subsequent metalation.[12] The C4 position, being more electron-rich, is prone to electrophilic aromatic substitution-type pathways.[12]

  • Directing Group Influence: In many modern C-H functionalization reactions, a directing group is used to guide the catalyst to a specific C-H bond. The N1 substituent on the pyrazole can act as a directing group, but its effectiveness can be highly dependent on the reaction conditions and the specific ligand used.[12]

  • Catalyst Deactivation: Unprotected NH pyrazoles can act as ligands for the palladium catalyst, leading to catalyst inhibition.[13] Even with N-substituted pyrazoles, side reactions can lead to catalyst deactivation.

Troubleshooting Workflow:

G start Low Yield / Poor Regioselectivity in C-H Arylation cond1 Is the N1 position protected? start->cond1 sol1 Protect N1 position to prevent catalyst inhibition. cond1->sol1 No cond2 Screen Ligands cond1->cond2 Yes sol1->cond2 sol2 Vary ligand type (e.g., phosphines, N-heterocyclic carbenes) to influence regioselectivity and catalyst stability. cond2->sol2 cond3 Optimize Reaction Conditions sol2->cond3 sol3 Systematically vary solvent, base, temperature, and oxidant. cond3->sol3 cond4 Consider a Different Directing Group sol3->cond4 end Improved Yield and Selectivity sol3->end Optimization Successful sol4 Install a more effective directing group at the N1 position (e.g., picolinamide). cond4->sol4 If necessary sol4->end

Caption: Troubleshooting workflow for pyrazole C-H arylation.

Detailed Strategies:

  • Ligand Screening: The choice of ligand is crucial in palladium-catalyzed C-H activation.[14][15]

    • Rationale: The ligand influences the steric and electronic environment of the palladium center, which directly impacts the rate-limiting C-H activation step and the subsequent reductive elimination.[14][16] Different ligands can favor different coordination modes and thus different sites of C-H activation.

    • Actionable Protocol:

      • Set up an array of reactions using different classes of ligands. A good starting point would be to compare a monodentate phosphine (e.g., P(t-Bu)₃), a bidentate phosphine (e.g., Xantphos), and an N-heterocyclic carbene (NHC) ligand.

      • Maintain constant concentrations of your pyrazole substrate, aryl halide, palladium precursor (e.g., Pd(OAc)₂), and base.

      • Analyze the product distribution to identify a ligand that improves either yield or regioselectivity.

  • Solvent and Base Optimization: The reaction medium plays a critical role in C-H activation.

    • Rationale: The solvent can affect the solubility of the catalyst and reagents, as well as the stability of key intermediates. The base is often involved in the C-H activation step, and its strength and nature can significantly influence the reaction outcome.

    • Recommended Screening Table:

BaseSolventExpected Outcome
K₂CO₃DioxaneA common starting point, often favoring C5 functionalization.
Cs₂CO₃TolueneA stronger base that may enhance reactivity.
K₃PO₄DMFCan be effective for challenging substrates.
Ag₂CO₃Acetic AcidOften used as a stoichiometric oxidant and can influence regioselectivity.[14]

Section 3: Cross-Coupling Reactions – Catalyst and Condition Optimization

Suzuki-Miyaura cross-coupling is a workhorse reaction for installing aryl or vinyl groups onto a pre-functionalized pyrazole.[17] However, achieving high yields and avoiding common side reactions requires careful optimization.[18]

FAQ 3: My Suzuki coupling of a 4-bromopyrazole is sluggish and gives significant amounts of debrominated starting material. How can I improve the conversion and minimize side products?

Sluggish Suzuki reactions and the formation of hydrodebromination byproducts are often indicative of inefficient oxidative addition or premature catalyst decomposition.[19][20]

Underlying Causality:

  • Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) center, can be slow, particularly with electron-rich or sterically hindered bromopyrazoles.

  • Catalyst Decomposition: The active Pd(0) catalyst can be prone to decomposition, especially at elevated temperatures. This reduces the concentration of the active catalyst and leads to incomplete conversion.

  • Hydrodebromination: This side reaction can occur through various pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources.

Optimization Strategies:

  • Choice of Palladium Precatalyst and Ligand:

    • Rationale: Modern palladium precatalysts are designed to generate the active Pd(0) species in a controlled manner, which can improve catalyst longevity. The ligand choice is critical for promoting the desired oxidative addition and preventing side reactions.[20] Electron-rich and bulky ligands are often beneficial.[20]

    • Recommended Catalysts/Ligands to Screen:

      • Pd(PPh₃)₄: A classic catalyst, but can be sensitive to air and moisture.

      • PdCl₂(dppf): A robust and reliable catalyst for a wide range of Suzuki couplings.

      • Buchwald-type ligands (e.g., XPhos, SPhos) with a suitable palladium source (e.g., Pd₂(dba)₃): These bulky, electron-rich ligands are excellent for challenging couplings.

  • Base and Solvent Selection:

    • Rationale: The base is crucial for the transmetalation step of the Suzuki reaction. The choice of base and solvent can also influence the solubility of the reagents and the stability of the catalyst.

    • Actionable Protocol:

      • Fix the palladium catalyst and ligand that showed the most promise in initial screens.

      • Screen a variety of bases, including inorganic bases (e.g., K₂CO₃, K₃PO₄) and organic bases (e.g., Et₃N).

      • Test different solvent systems. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal for Suzuki reactions.[21]

General Protocol for Suzuki Coupling Optimization:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 4-bromopyrazole (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the chosen solvent system.

  • Add the palladium precatalyst (1-5 mol %) and ligand (if not using a pre-formed complex).

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • If the reaction is sluggish, consider increasing the temperature or screening a different catalyst/ligand combination.

  • If hydrodebromination is a significant issue, ensure all reagents and solvents are anhydrous and consider using a milder base.

References

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]

  • Visible light-induced functionalization of indazole and pyrazole: a recent update. Royal Society of Chemistry. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. National Center for Biotechnology Information. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available at: [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Center for Biotechnology Information. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

  • Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journals. Available at: [Link]

  • Review on Synthesis of pyrazole and pyrazolines. ResearchGate. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Center for Biotechnology Information. Available at: [Link]

  • Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. National Center for Biotechnology Information. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. Available at: [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [Link]

  • Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. ResearchGate. Available at: [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Thieme Connect. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. Available at: [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Royal Society of Chemistry. Available at: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. National Center for Biotechnology Information. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. ACS Publications. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Purity Assessment of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the analytical assessment of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide. This document is designed for researchers, analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical assessment of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide. This document is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth methodologies, troubleshooting guides, and frequently asked questions (FAQs) to ensure accurate and robust purity evaluation of this active pharmaceutical ingredient (API) intermediate.

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide. Its ability to separate the main compound from process-related impurities and degradation products is unparalleled for this class of molecules. A well-developed reverse-phase HPLC (RP-HPLC) method is critical for accurate quantification.

Recommended RP-HPLC Method: A Validated Starting Point

This protocol is a robust starting point for method development and validation, based on the analysis of structurally similar pyrazole carboxamides.[1]

Experimental Protocol: RP-HPLC Purity Assay

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide sample.

    • Dissolve in a 1:1 mixture of Acetonitrile and Water (Diluent) to a final concentration of 0.5 mg/mL.

    • Vortex to dissolve and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The parameters below provide a well-resolved peak for the main component and common impurities.

ParameterRecommended SettingRationale for Selection
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the pyrazole core, while the particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a modifier to improve peak shape and provides protons for optimal ionization in subsequent MS analysis.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good elution strength and UV transparency.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% BA gradient is essential to elute any late-running, more hydrophobic impurities and clean the column effectively after each run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature is crucial for reproducible retention times.
UV Detection 254 nmThe pyrazole-carboxamide scaffold exhibits strong absorbance at this wavelength, providing good sensitivity for the main peak and related impurities.
Injection Volume 10 µLThis volume is a good starting point to avoid column overloading while ensuring a strong detector response.
HPLC Workflow for Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Weighing & Dissolution StandardPrep Reference Standard Preparation MobilePhase Mobile Phase Preparation SystemSetup HPLC System Equilibration MobilePhase->SystemSetup Equilibrate SST System Suitability Test (SST) SystemSetup->SST Injection Sample & Standard Injection SST->Injection DataAcq Data Acquisition Injection->DataAcq Integration Peak Integration DataAcq->Integration Process Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for HPLC Purity Assessment.

HPLC Troubleshooting Guide (Q&A)

Q1: I'm observing significant peak tailing for the main analyte. What is the cause and how can I fix it?

  • A1: Causality & Solution: Peak tailing for an amine-containing compound like this is often due to secondary interactions between the basic amino group and acidic silanols on the silica-based C18 column.

    • pH Adjustment: Ensure your mobile phase pH is low (e.g., using 0.1% formic or trifluoroacetic acid). At a low pH, the amine is protonated (NH3+), and the silanols are not ionized, minimizing unwanted interactions.

    • Column Choice: Use a modern, end-capped column specifically designed for good peak shape with basic compounds.

    • Sample Overload: Try injecting a lower concentration of your sample. Overloading the column can lead to tailing.

Q2: My retention times are drifting between injections. Why is this happening?

  • A2: Causality & Solution: Retention time stability is key for reliable identification. Drifting suggests a lack of system equilibrium or changing conditions.

    • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection. For gradient methods, a 10-15 minute equilibration is a good practice.

    • Temperature Fluctuation: Verify that the column oven is on and maintaining a stable temperature. A change of just a few degrees can alter viscosity and retention.

    • Mobile Phase Composition: If you are mixing mobile phases online, ensure the pump is functioning correctly and there are no leaks. Premixing the mobile phase for isocratic methods can sometimes improve stability.

Q3: An unknown peak is appearing in my chromatogram. How do I proceed with identification?

  • A3: Causality & Solution: Unknown peaks can be contaminants, degradation products, or synthetic byproducts. A systematic approach is needed for identification.

    • Use a Photodiode Array (PDA) Detector: A PDA detector will provide a UV spectrum for the unknown peak. Comparing this to the main analyte's spectrum can indicate if it's a related compound.

    • Mass Spectrometry (LC-MS): The most powerful tool for this problem. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak, offering a direct clue to its molecular formula and identity.

    • Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, heat, light, oxidation) can help determine if the impurity is a degradation product and can help in co-eluting and confirming its identity.

Section 2: Mass Spectrometry (MS) and NMR Spectroscopy for Structural Confirmation

While HPLC provides quantitative purity data, it relies on retention times for identification. Orthogonal techniques like MS and NMR are essential for unequivocal structural confirmation.

Mass Spectrometry (MS) for Identity Confirmation

LC-MS is the preferred method for confirming the molecular weight of the main peak and identifying impurities.

  • Ionization Technique: Electrospray Ionization (ESI) in positive mode is ideal for 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide. The amino group and pyrazole nitrogens are readily protonated, leading to a strong signal for the [M+H]+ ion.

  • Expected Mass: The molecular formula is C6H10N4O. The expected monoisotopic mass is approximately 154.0855 Da. In an ESI-MS experiment, you should look for the protonated molecule [M+H]+ at m/z ≈ 155.0933.

  • Impurity Identification: By analyzing the m/z of impurity peaks, you can deduce their structures. For example, the loss of the ethyl group or hydrolysis of the carboxamide are potential degradation pathways that can be identified by their corresponding mass shifts.

Potential Process-Related Impurities

Based on common synthetic routes for 5-aminopyrazoles, the following impurities could be present.[2][3]

Impurity NamePotential StructureMolecular Weight (Da)
Starting Material (e.g., Ethyl Cyanoacetate)C4H5NO299.07
Starting Material (Ethylhydrazine)C2H8N260.10
Dimerization ProductC12H18N8O2306.32
Nuclear Magnetic Resonance (NMR) for Definitive Structural Analysis

NMR spectroscopy provides the ultimate confirmation of the chemical structure and can be used to detect impurities, including isomers, that may be difficult to resolve by HPLC.

  • ¹H NMR: The proton NMR spectrum will give characteristic signals for the ethyl group (a triplet and a quartet), the amino group (a broad singlet), the carboxamide protons (broad singlets), and the pyrazole ring proton (a singlet). The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The carbon NMR will show distinct signals for each of the six unique carbons in the molecule.[3]

  • Quantitative NMR (qNMR): For absolute purity determination without the need for a specific reference standard of the analyte, qNMR is a powerful technique. By adding a certified internal standard of known purity and concentration, the absolute purity of the 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide can be calculated directly from the integral ratios in the ¹H NMR spectrum.

Impurity Identification Logic Flow

Impurity_ID Start Unknown Peak Detected in HPLC DAD Acquire UV Spectrum via DAD/PDA Start->DAD LCMS Perform LC-MS Analysis DAD->LCMS Is it a related compound? MW Determine Molecular Weight (m/z) LCMS->MW Propose Propose Structure (based on synthesis/degradation) MW->Propose Isolate Isolate Impurity or Synthesize Standard Propose->Isolate Confirm Confirm Identity (Co-injection, NMR) Isolate->Confirm End Impurity Identified Confirm->End

Caption: Logical workflow for identifying unknown impurities.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a typical acceptance criterion for the purity of a compound like this at the pre-clinical stage?

  • A1: For early-stage drug development, purity levels of >98% are generally desirable. More importantly, any single unknown impurity should typically be below 0.15%, and identified impurities should be below 0.5%, although this depends heavily on the impurity's potential toxicity. These limits are guided by ICH (International Council for Harmonisation) guidelines.

Q2: My sample of 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide won't fully dissolve in the recommended HPLC diluent. What should I do?

  • A2: Solubility issues can compromise your analysis. First, try gentle sonication. If it still doesn't dissolve, you may need to modify the diluent. You can try increasing the proportion of the organic solvent (Acetonitrile). Alternatively, using Dimethyl Sulfoxide (DMSO) as the initial solvent and then diluting with your mobile phase is a common strategy, but be aware that the large DMSO peak can interfere with early-eluting impurities. Always test the solubility of your blank (diluent) injection to ensure no peaks are introduced.

Q3: How stable is this compound in solution? Should I be concerned about degradation during analysis?

  • A3: Amine-containing aromatic compounds can be susceptible to oxidative degradation. It is good practice to analyze solutions as freshly as possible. To assess stability, you can perform a solution stability study by re-injecting the same prepared sample over a 24-48 hour period while it's stored in the autosampler. If new peaks appear or the main peak area decreases over time, you should take precautions like using an amber vial to protect from light or preparing samples immediately before injection.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem, National Center for Biotechnology Information. [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR]. SpectraBase. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed, National Institutes of Health (NIH). [Link]

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Amino-1-ethyl-1h-pyrazole-4-carboxamide

In the dynamic landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth technical and safety information for researchers, scientists, and drug development professionals working with 5-Amino-1-ethyl-1h-pyrazole-4-carboxamide. As a pyrazole derivative, this compound belongs to a class of molecules with significant therapeutic potential, but also requires a comprehensive understanding of its handling to mitigate potential risks.[1][2][3] This document moves beyond a simple checklist, offering a framework for safe and effective laboratory operations, grounded in scientific principles and field-proven best practices.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[4][5][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[5][7]

  • Harmful if Swallowed: Ingestion of the compound could be harmful.[4][6]

  • Unknown Toxicological Properties: The toxicological properties of this specific compound have not been fully investigated, warranting a higher level of precaution.[9]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4][9] The operational plan must therefore focus on minimizing exposure through all of these routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to ensure safety. The following table outlines the recommended PPE for various laboratory operations involving 5-Amino-1-ethyl-1h-pyrazole-4-carboxamide.

Operation Recommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid) Disposable Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Goggles with Side Shields, and an N95 Respirator.[10]
Solution Preparation Disposable Nitrile Gloves, Lab Coat, and Chemical Splash Goggles. A face shield is recommended when handling larger volumes (>1 liter).[11]
In-Vitro/In-Vivo Experiments Disposable Nitrile Gloves, Lab Coat, and Safety Glasses.
Spill Cleanup Chemical-resistant Gloves, Disposable Gown, Chemical Splash Goggles, and an appropriate Respirator (based on the scale of the spill).
Decision-Making Flowchart for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements Start Identify Laboratory Task CheckSolid Handling Solid Compound? Start->CheckSolid CheckAerosol Potential for Aerosol/Dust Generation? CheckSolid->CheckAerosol Yes CheckSplash Risk of Splash? CheckSolid->CheckSplash No (Solution) BasePPE Standard Lab Attire: - Lab Coat - Safety Glasses - Disposable Gloves CheckAerosol->BasePPE No Respirator Wear N95 Respirator CheckAerosol->Respirator Yes CheckSplash->BasePPE No Goggles Upgrade to Chemical Splash Goggles CheckSplash->Goggles Yes FaceShield Add Face Shield Goggles->FaceShield Large Volume FaceShield->BasePPE DoubleGlove Double Gloving Recommended Respirator->DoubleGlove DoubleGlove->BasePPE

Caption: PPE Selection Workflow for Handling 5-Amino-1-ethyl-1h-pyrazole-4-carboxamide.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring reproducible results.

Preparation and Weighing
  • Designated Area: Conduct all weighing and handling of the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[4]

  • Personal Protective Equipment: At a minimum, wear a lab coat, safety goggles, and disposable nitrile gloves. For weighing procedures where dust generation is likely, an N95 respirator is mandatory.[10] Double gloving is a recommended best practice.[10]

  • Spill Containment: Before weighing, place a disposable weighing paper or a weigh boat on the balance. This will contain any minor spills and simplify cleanup.

  • Gentle Handling: Handle the solid material gently to avoid creating dust.

  • Immediate Cleanup: Clean any spills on the balance or surrounding area immediately using a damp cloth or paper towel, taking care not to generate dust. Dispose of cleaning materials as chemical waste.

Solution Preparation
  • Fume Hood: All solution preparations should be performed in a certified chemical fume hood.

  • Personal Protective Equipment: Wear a lab coat, chemical splash goggles, and disposable nitrile gloves.

  • Controlled Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures: Preparedness is Key

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for chemical waste disposal.[12]

    • Clean the spill area with a suitable solvent, and then with soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and institutional Environmental Health and Safety (EHS) office.

    • Prevent others from entering the area.

    • Follow your institution's specific procedures for large chemical spills.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Amino-1-ethyl-1h-pyrazole-4-carboxamide and its associated waste is crucial to protect the environment. Although some related compounds are not classified as hazardous for transportation, a precautionary approach to disposal is warranted due to the potential biological activity of pyrazole derivatives.[1][12]

Solid Waste
  • Collect unused or waste solid compound in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[12]

Liquid Waste
  • Collect all solutions containing the compound in a designated, leak-proof container labeled "Non-Hazardous Aqueous Waste" or as per your institution's guidelines.[12]

  • Avoid drain disposal unless explicitly permitted by your institution's EHS office.[12]

Empty Containers
  • Triple-rinse empty containers with a suitable solvent (e.g., ethanol or water).[12]

  • Collect the rinsate and dispose of it as liquid chemical waste.[12]

  • Deface the label on the empty container before discarding it in the regular trash.[12]

Waste Disposal Workflow

Waste_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Final Disposal SolidWaste Solid Waste (Unused Compound, Contaminated PPE) SolidContainer Labeled, Sealed Container 'Solid Chemical Waste' SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions, Rinsate) LiquidContainer Labeled, Leak-Proof Container 'Liquid Chemical Waste' LiquidWaste->LiquidContainer EmptyContainers Empty Containers TripleRinse Triple-Rinse with Suitable Solvent EmptyContainers->TripleRinse EHS Arrange for Pickup by Institutional EHS SolidContainer->EHS LiquidContainer->EHS TripleRinse->LiquidContainer Collect Rinsate RegularTrash Dispose in Regular Trash TripleRinse->RegularTrash After Defacing Label

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